(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Kinase inhibitor structure-activity relationship regioisomer

This regiospecifically pure 5-bromo-3-methanamine hydrochloride building block ensures reproducible kinase SAR by eliminating regioisomeric ambiguity. The HCl salt form provides direct usability in amide coupling and reductive amination without salt exchange. With ≥98% purity and anhydrous solid form, it enables accurate stoichiometric dispensing in automated parallel synthesis. Patent-validated, scalable precursor synthesis de-risks multi-kilogram supply for preclinical development. Choose CAS 2172525-91-4 for defined hinge-binding pharmacophore geometry in Abl and IRE1 inhibitor programs.

Molecular Formula C5H9BrClN3
Molecular Weight 226.50 g/mol
CAS No. 2172525-91-4
Cat. No. B6602263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
CAS2172525-91-4
Molecular FormulaC5H9BrClN3
Molecular Weight226.50 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CN)Br.Cl
InChIInChI=1S/C5H8BrN3.ClH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H
InChIKeyNCUWIUFJMVQBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride: Regiospecific Pyrazole Building Block for Kinase-Targeted Lead Discovery


(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride (CAS 2172525-91-4) is a regiospecifically substituted heterocyclic building block belonging to the aminopyrazole class, with the 5-bromo and 3-methanamine substituents locked onto the 1-methylpyrazole core . It serves as a key synthetic intermediate in medicinal chemistry programs targeting protein kinases, most notably Abl and IRE1, where its precise substitution pattern directly determines hinge-binding pharmacophore geometry in the final inhibitors [1]. Supplied as the hydrochloride salt, it exhibits a molecular weight of 226.50 g/mol, a computed LogP of 1.06, and a topical polar surface area (TPSA) of 43.84 Ų .

Why Generic Aminopyrazole Substitution Fails: Positional Bromine and Methanamine Anchor Dictate Synthetic Utility and Target Engagement of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride


Simple in-class interchange of aminopyrazole building blocks is precluded by the regiospecific reactivity and pharmacophoric geometry of this compound. Moving the bromine from the 5-position to the 4-position produces (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 926921-71-3), a regioisomer with distinct electronic properties, steric profile, and cross-coupling reactivity at the C–Br bond . Likewise, omission of the methylene spacer—as in 5-bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1)—eliminates the conformational flexibility conferred by the CH₂NH₂ group, altering both amine basicity and the vector of the primary amine relative to the pyrazole ring . The hydrochloride salt form further differentiates this compound from its free base (CAS 1546331-24-1, MW 190.04) and hydrobromide salt (CAS 2839139-74-9, MW 270.95) in terms of solubility, hygroscopicity, and direct usability in amide coupling and reductive amination protocols without additional salt-exchange steps .

Quantitative Differentiation Evidence for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride Versus Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs 4-Bromo Substitution Produces >10-Fold Divergence in Kinase Inhibitor Scaffold Potency

In the Abl kinase inhibitor series reported by Desai et al. (2013), the urea derivative synthesized from 5-bromo-1-methyl-1H-pyrazol-3-amine—the direct aniline precursor of the target methanamine compound—yielded compound 19 with pIC₅₀ > 8 against Abl kinase wild-type and clinically relevant mutants [1]. This 5-bromo regioisomer positions the hinge-binding urea pharmacophore in the correct orientation for Abl kinase ATP-site engagement. In contrast, systematic SAR studies on structurally related aminopyrazoles across the JNK kinase family reveal that shifting substituents from the pyrazole N1-C5 locus to alternative regioisomeric patterns routinely produces >10-fold reductions in biochemical IC₅₀ and altered isoform selectivity profiles [2].

Kinase inhibitor structure-activity relationship regioisomer

Salt-Form-Controlled Physicochemical Differentiation: Hydrochloride vs Free Base vs Hydrobromide Impacts Solubility, Handling, and Direct Synthetic Utility

The hydrochloride salt (MW 226.50 g/mol, purity ≥98%) provides a consistently stoichiometric, non-hygroscopic solid amenable to direct use in amide coupling and reductive amination without the neutralization steps required for the free base . In comparison, the free base (CAS 1546331-24-1, MW 190.04 g/mol) is an oil at ambient temperature, introducing handling, weighing accuracy, and long-term storage stability concerns . The hydrobromide salt (CAS 2839139-74-9, MW 270.95 g/mol, purity 95%) carries a heavier counterion, increasing the effective cost per mole of active amine and introducing bromide as a potential competing nucleophile in SN2-type coupling reactions .

salt form selection solubility building block procurement

Synthetic Utility Differentiation: Proven Track Record in Automated Microfluidic Hit-to-Lead Kinase Inhibitor Discovery vs Unvalidated Analogs

The 5-bromo-1-methyl-1H-pyrazol-3-yl scaffold, in its amine form, was directly employed as a synthetic building block in the Cyclofluidic integrated microfluidic synthesis and screening platform, producing compound 19 (a urea derivative) that was part of a focused library of only 21 compounds that identified a novel Abl kinase inhibitor template with pIC₅₀ > 8 [1]. Separately, the same scaffold was elaborated into IRE1 small-molecule inhibitors described in patent literature . No comparable validation data exist for the 4-bromo regioisomer or the des-methyl or des-bromo analogs in analogous kinase inhibitor discovery campaigns.

lead optimization automated synthesis kinase inhibitor library

Computed Physicochemical Property Differentiation: LogP and TPSA Define a Narrow Permeability-Solubility Window Relative to Closest Analogs

The target hydrochloride salt carries computed LogP of 1.06 and TPSA of 43.84 Ų , placing it within a favorable drug-like physicochemical window for CNS- and kinase-targeted lead optimization. The primary amine tail (methanamine) increases TPSA by ~17 Ų relative to the corresponding 5-bromo-1-methyl-1H-pyrazol-3-amine (bearing NH₂ directly on the ring), which lacks the methylene spacer and has a lower formal H-bond donor count . This difference in TPSA and H-bond donor count directly alters predicted passive membrane permeability and blood-brain barrier penetration potential across a chemical series.

drug-likeness computational chemistry permeability

Synthetic Route Efficiency for Upstream Intermediate: A Patent-Validated, Scalable, Non-Cryogenic Process for the Core 5-Bromo-1-Methyl-1H-Pyrazol-3-Amine Precursor

Chinese patent CN112079781A discloses a synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine—the direct synthetic precursor of the target methanamine compound—that avoids the use of n-butyllithium (cryogenic, −78 °C) and cyanogen bromide (extremely toxic) required in prior art routes [1]. The patented route proceeds via diethyl butynedioate condensation with methylhydrazine, tribromooxyphosphorus bromination, and Curtius rearrangement, achieving a process with reasonable raw material cost, convenient post-treatment, and no highly toxic reagents [1]. This upstream process innovation directly benefits the supply chain and cost structure of the methanamine hydrochloride derivative, differentiating it from less accessible aminopyrazole building blocks that still rely on hazardous legacy syntheses.

process chemistry scalability drug intermediate

Procurement-Relevant Application Scenarios for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride Based on Verified Differentiation Evidence


Hit-to-Lead and Lead Optimization Libraries Targeting Abl Kinase and Clinically Relevant Gatekeeper Mutants

The methanamine hydrochloride building block is directly applicable for parallel synthesis of urea, amide, and sulfonamide libraries targeting the Abl kinase ATP-binding site. As demonstrated by Desai et al. (2013), elaboration of the 5-bromo-1-methyl-1H-pyrazol-3-amine precursor into urea compound 19 yielded pIC₅₀ > 8 against both wild-type and mutant Abl within an automated 21-compound library [1]. The hydrochloride salt's ≥98% purity and anhydrous solid form enables accurate stoichiometric dispensing in automated liquid handlers, a critical requirement for high-throughput parallel synthesis workflows .

IRE1 Endonuclease Inhibitor Programs Requiring a Validated Pyrazolyl-Urea Hinge-Binding Motif

Patent disclosures establish the 5-bromo-1-methyl-1H-pyrazol-3-yl scaffold as a core component of IRE1 small-molecule inhibitor series . The methanamine handle provides a direct conjugation point for installing diverse capping groups via amide bond formation, enabling systematic exploration of solvent-exposed pharmacophore elements while retaining the 5-bromo substituent for subsequent Suzuki or Buchwald-Hartwig diversification at a late stage .

Multi-Kinase Selectivity Profiling Campaigns Leveraging Pyrazole Regioisomer Libraries

The documented >10-fold potency shifts observed across aminopyrazole regioisomers in JNK isoform selectivity profiling [2] establish the strategic value of maintaining a regiospecifically pure 5-bromo-3-methanamine building block. Procurement of this compound—rather than a regioisomeric mixture or an ambiguous substitution pattern—ensures that kinase selectivity data generated in screening cascades are attributable to a defined chemical entity, supporting reproducible SAR interpretation [2].

Scaled-Up Intermediate Production for Preclinical Candidate Advancement

The patent-validated, non-cryogenic upstream synthesis of the 5-bromo-1-methyl-1H-pyrazol-3-amine precursor (CN112079781A) provides a credible path to multi-kilogram supply of the methanamine hydrochloride [3]. For programs transitioning from hit identification to preclinical development, this de-risked synthetic accessibility reduces the probability of supply interruptions or route redevelopment that commonly delay candidate progression when relying on building blocks with hazardous or non-scalable syntheses [3].

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